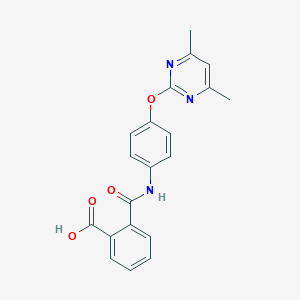
2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid, also known as DMP 840, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a member of the benzoic acid family and has shown promising results in various studies related to its mechanism of action and biochemical effects.
Mécanisme D'action
The exact mechanism of action of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and tumor growth. This compound 840 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. Additionally, this compound 840 has been shown to inhibit the activity of several enzymes involved in tumor growth, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound 840 has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, this compound 840 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 in lab experiments is its potent anti-inflammatory and anti-tumor activities, which make it a potential candidate for the development of new drugs. Additionally, this compound 840 has been shown to exhibit low toxicity and good bioavailability, making it a suitable compound for in vivo studies. However, one of the limitations of using this compound 840 is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Orientations Futures
There are several future directions for the research and development of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 840 and its potential therapeutic applications in various diseases. Finally, the development of new analogs of this compound 840 with improved potency and selectivity may lead to the discovery of new drugs for the treatment of inflammation and cancer.
Méthodes De Synthèse
The synthesis of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 involves several steps, starting with the synthesis of 4,6-dimethyl-2-pyrimidinol, which is then converted into 4,6-dimethyl-2-pyrimidinyl chloroformate. The next step involves the reaction of 4,6-dimethyl-2-pyrimidinyl chloroformate with 4-hydroxyphenylurea to form 2-(4-((4,6-dimethyl-2-pyrimidinyl)oxy)phenyl)urea. The final step involves the reaction of 2-(4-((4,6-dimethyl-2-pyrimidinyl)oxy)phenyl)urea with 4-carboxybenzoyl chloride to yield the final product, this compound 840.
Applications De Recherche Scientifique
2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound 840 exhibits potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C20H17N3O4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[[4-(4,6-dimethylpyrimidin-2-yl)oxyphenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H17N3O4/c1-12-11-13(2)22-20(21-12)27-15-9-7-14(8-10-15)23-18(24)16-5-3-4-6-17(16)19(25)26/h3-11H,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
JCSRFTJADKRLFX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C |
SMILES canonique |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)


![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)


![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)


![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)
